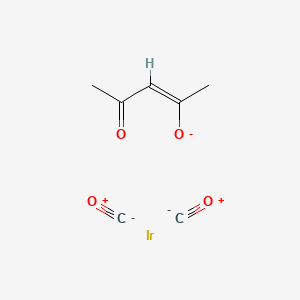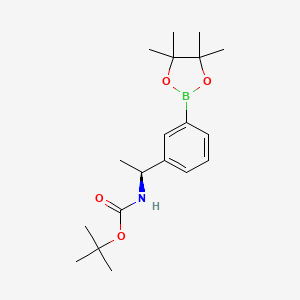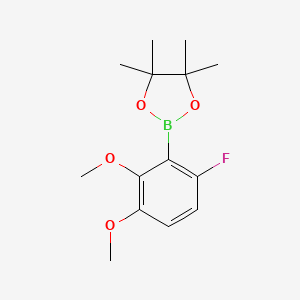
carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate is a complex compound that combines carbon monoxide, iridium, and a (Z)-4-oxopent-2-en-2-olate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate typically involves the coordination of carbon monoxide and (Z)-4-oxopent-2-en-2-olate ligands to an iridium center. One common method involves the reaction of iridium precursors with carbon monoxide and the (Z)-4-oxopent-2-en-2-olate ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of iridium metal or other reduced species.
Substitution: Ligand substitution reactions can occur, where the (Z)-4-oxopent-2-en-2-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce iridium oxides, while reduction can yield iridium metal.
Aplicaciones Científicas De Investigación
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate has several scientific research applications:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Electrochemistry: The compound’s electrochemical properties make it useful in the development of sensors and other electrochemical devices.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Mecanismo De Acción
The mechanism by which carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate exerts its effects involves the coordination of the ligands to the iridium center. This coordination can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Carbon monoxide;platinum;(Z)-4-oxopent-2-en-2-olate: Similar in structure but with platinum instead of iridium.
Carbon monoxide;palladium;(Z)-4-oxopent-2-en-2-olate: Uses palladium as the central metal.
Carbon monoxide;rhodium;(Z)-4-oxopent-2-en-2-olate: Rhodium replaces iridium in this compound.
Uniqueness
Carbon monoxide;iridium;(Z)-4-oxopent-2-olate is unique due to the specific properties imparted by the iridium center. Iridium’s high oxidation states and catalytic properties make this compound particularly valuable in catalysis and materials science.
Propiedades
Fórmula molecular |
C7H7IrO4- |
|---|---|
Peso molecular |
347.34 g/mol |
Nombre IUPAC |
carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/p-1/b4-3-;;; |
Clave InChI |
NMFBREHTKYXYKM-FGSKAQBVSA-M |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].[C-]#[O+].[C-]#[O+].[Ir] |
SMILES canónico |
CC(=CC(=O)C)[O-].[C-]#[O+].[C-]#[O+].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)





![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)
![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)

![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)

![Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate](/img/structure/B14029731.png)
